3,4-Dihydro-7-methoxy-1-naphthol Acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-7-methoxy-1-naphthol Acetate typically involves the acetylation of 3,4-Dihydro-7-methoxy-1-naphthol. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually performed under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-7-methoxy-1-naphthol Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of the parent alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Dihydro-7-methoxy-1-naphthol Acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-7-methoxy-1-naphthol Acetate involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, depending on the context of its use. The molecular targets include enzymes involved in oxidation-reduction reactions and receptors that mediate cellular signaling .
Comparison with Similar Compounds
1-Naphthol: Similar in structure but lacks the methoxy and acetate groups.
4-Methoxy-1-naphthol: Similar but differs in the position of the methoxy group.
2-Naphthol: An isomer with different chemical properties
Uniqueness: 3,4-Dihydro-7-methoxy-1-naphthol Acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and acetate groups make it a valuable compound for targeted biochemical research and industrial applications .
Properties
IUPAC Name |
(7-methoxy-3,4-dihydronaphthalen-1-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h5-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVXRGHHDISSGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CCCC2=C1C=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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